molecular formula C38H49N7O3 B1192983 JWG-115

JWG-115

Cat. No. B1192983
M. Wt: 651.86
InChI Key: XEULWIQXBPFNGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JWG-115 is a BET selective inhibitor which targets BRD4.

Scientific Research Applications

Element Discovery and Identification

JWG-115 is relevant in the context of element discovery. The IUPAC/IUPAP Joint Working Party (JWP) reviewed claims for new elements, including element 115. The review process ensured that discoveries complied with established criteria, reinforcing the importance of rigorous scientific methodology in element identification (Karol et al., 2016).

Space Biology and Medicine Collaboration

The term JWG also refers to Joint Working Groups in other contexts, such as the JWG on Space Biology and Medicine. This collaboration between the US and Russia fostered significant scientific understanding and advancements in space medicine and biology (Doarn et al., 2010).

Fusion Experiment Safety

A Joint Working Group contributed to fusion experiment safety by conducting occupational safety walkthroughs. These efforts were crucial for the safety of researchers in fusion facilities, highlighting the group's role in enhancing scientific research safety (Rule et al., 2009).

Scientific Research Project Management

JWG-115 also finds relevance in the management of scientific research projects. Systems based on J2EE architecture, for instance, have been developed for managing research projects efficiently, ensuring their safety and stability (Yang et al., 2015).

Education and Training in Science

JWG-115 is indirectly associated with educational methodologies in scientific research. For example, the "content-first" approach in science teaching, which emphasizes understanding phenomena in everyday terms before introducing scientific language, could be a technique influenced by the principles of joint working groups (Brown & Ryoo, 2008).

properties

Product Name

JWG-115

Molecular Formula

C38H49N7O3

Molecular Weight

651.86

IUPAC Name

11-Cyclopentyl-2-((2-isopropoxy-4-(4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl)phenyl)amino)-5-methyl-5,11-dihydro-6H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-one

InChI

InChI=1S/C38H49N7O3/c1-26(2)48-34-25-27(37(46)44-19-17-28(18-20-44)43-23-21-41(3)22-24-43)13-14-31(34)39-35-16-15-33-36(40-35)45(29-9-5-6-10-29)32-12-8-7-11-30(32)38(47)42(33)4/h7-8,11-16,25-26,28-29H,5-6,9-10,17-24H2,1-4H3,(H,39,40)

InChI Key

XEULWIQXBPFNGA-UHFFFAOYSA-N

SMILES

O=C1C2=CC=CC=C2N(C3CCCC3)C4=NC(NC5=CC=C(C(N6CCC(N7CCN(C)CC7)CC6)=O)C=C5OC(C)C)=CC=C4N1C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

JWG115;  JWG 115;  JWG-115

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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